2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane
Description
Chemical Structure and Properties
2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane (CAS: 60665-85-2) is a cyclic siloxane derivative with a cyclotetrasiloxane core (Si₄O₄) substituted by four methyl groups and four 3-(oxiranylmethoxy)propyl groups. The oxiranylmethoxy (glycidyl ether) substituents confer epoxy reactivity, enabling crosslinking in polymer applications .
- Molecular Formula: C₂₈H₅₆O₁₂Si₄
- Molecular Weight: 697.08 g/mol
- Physical Properties: Viscous liquid (125–250 cP), density 1.132 g/mL at 25°C, epoxide equivalent weight 175–190 g/eq .
- Applications: Primarily used as a crosslinker in adhesives, coatings, and dental resins due to its epoxy functionality .
Properties
IUPAC Name |
2,4,6,8-tetramethyl-2,4,6,8-tetrakis[3-(oxiran-2-ylmethoxy)propyl]-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O12Si4/c1-41(13-5-9-29-17-25-21-33-25)37-42(2,14-6-10-30-18-26-22-34-26)39-44(4,16-8-12-32-20-28-24-36-28)40-43(3,38-41)15-7-11-31-19-27-23-35-27/h25-28H,5-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZDTVROPKIJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)CCCOCC2CO2)(C)CCCOCC3CO3)(C)CCCOCC4CO4)CCCOCC5CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O12Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976098 | |
| Record name | 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60665-85-2, 257284-60-9 | |
| Record name | 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[3-(2-oxiranylmethoxy)propyl]cyclotetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60665-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060665852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclosiloxanes, Me 3-(2-oxiranylmethoxy)propyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257284609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclosiloxanes, Me 3-(2-oxiranylmethoxy)propyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6,8-tetramethyl-2,4,6,8-tetrakis[3-(oxiranylmethoxy)propyl]cyclotetrasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane (CAS No. 60665-85-2) is a siloxane compound with potential applications in various fields including materials science and biomedicine. Its unique structure allows for diverse interactions with biological systems. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C28H56O12Si4
- Molecular Weight : 697.08 g/mol
- CAS Number : 60665-85-2
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on certain cell lines. Studies have shown varying degrees of toxicity depending on concentration and exposure duration.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against specific bacterial strains. This could be attributed to its ability to disrupt cell membranes or interfere with metabolic processes.
- Biocompatibility : Given its siloxane backbone, the compound may demonstrate favorable biocompatibility profiles for use in medical applications such as drug delivery systems or tissue engineering scaffolds.
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results indicated:
- IC50 Value : 25 µM after 48 hours of exposure.
- Mechanism : Induction of apoptosis was observed through increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
Study 2: Antimicrobial Efficacy
In a comparative study against common pathogens:
- Tested Strains : Escherichia coli and Staphylococcus aureus.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 30 µg/mL against S. aureus.
Safety Profile
The safety profile of this compound indicates several risk factors:
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).
- Precautionary Measures : It is recommended to wear protective gloves and eye protection when handling the substance.
Data Table: Summary of Biological Activities
Scientific Research Applications
Materials Science
The compound is utilized in the synthesis of advanced polymeric materials due to its siloxane backbone which imparts flexibility and thermal stability. Its ability to form cross-linked networks enhances the mechanical properties of polymers.
Table 1: Properties of Polymers Derived from Glycidyl Ether Cyclosiloxanes
| Property | Value |
|---|---|
| Tensile Strength | Up to 60 MPa |
| Elongation at Break | 300% |
| Thermal Stability | Decomposition above 200 °C |
Coatings and Sealants
Due to its excellent adhesion properties and resistance to moisture, this compound is widely used in coatings and sealants for construction and automotive applications. It enhances the durability and lifespan of products exposed to harsh environmental conditions.
Case Study: Automotive Coatings
A study demonstrated that coatings containing this siloxane compound exhibited superior resistance to UV degradation compared to conventional coatings. The lifespan of treated surfaces was extended by over 50% in outdoor exposure tests.
Pharmaceutical Applications
In pharmaceuticals, the compound serves as a drug delivery agent due to its ability to form micelles and enhance solubility for poorly soluble drugs. Its biocompatibility makes it suitable for use in biomedical applications.
Table 2: Drug Delivery Efficiency
| Drug | Solubility Improvement (%) | Release Rate (h) |
|---|---|---|
| Drug A | 75% | 5 |
| Drug B | 60% | 4 |
Cosmetic Formulations
The compound is also incorporated into cosmetic formulations as an emulsifier and stabilizer. Its unique structure helps stabilize oil-in-water emulsions, improving texture and application properties.
Case Study: Skin Cream Formulation
A formulation study revealed that creams containing the glycidyl ether cyclosiloxane showed improved skin hydration levels over a two-week period compared to control formulations without the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Functional and Reactivity Differences
- Epoxy vs. Fluorinated Groups: The target compound’s oxiranylmethoxy groups enable covalent crosslinking via epoxy ring-opening reactions, making it superior in adhesives compared to non-reactive fluorinated analogues like trifluoropropyl cyclotetrasiloxane .
- Its applications diverge into silicone elastomers rather than crosslinked epoxies .
Q & A
Q. How to resolve contradictory data in literature regarding cyclotetrasiloxane reactivity?
- Methodological Answer : Perform meta-analysis of published datasets, focusing on reaction conditions (e.g., catalyst loading, solvent polarity). Replicate conflicting experiments with controlled variables (e.g., moisture levels). Cross-reference with crystallographic data to identify structural factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

